7-Chloro-2,8-dimethylquinolin-4-ol

Medicinal Chemistry Process Chemistry Protein Tyrosine Kinase

For synthetic routes targeting protein tyrosine kinase (PTK) inhibitors or 7-azido derivatives via SNAr, only 7-Chloro-2,8-dimethylquinolin-4-ol provides the regioselective 7-position chloro handle essential for downstream diversification. The 5-chloro and 6-chloro isomers (CAS 21629-50-5, 21629-49-2) will not yield the required regioisomeric products. Procure this specific isomer to maintain patent-aligned synthetic pathways and SAR integrity.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 21629-48-1
Cat. No. B1362589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,8-dimethylquinolin-4-ol
CAS21629-48-1
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C
InChIInChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14)
InChIKeyLOJPYUFGOCWEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,8-dimethylquinolin-4-ol Procurement: A 4-Hydroxyquinoline Building Block with a Distinct Substitution Pattern


7-Chloro-2,8-dimethylquinolin-4-ol (CAS 21629-48-1, C₁₁H₁₀ClNO, MW 207.66) is a specialized heterocyclic building block belonging to the quinolin-4-ol (4-hydroxyquinoline) class . Its molecular architecture features a 2,8-dimethyl substitution pattern combined with a chlorine atom specifically at the 7-position of the quinoline core, alongside the 4-hydroxyl group . This precise arrangement distinguishes it from other chloro-dimethylquinolin-4-ol isomers and provides a unique synthetic handle for the construction of more complex molecules, particularly as an intermediate in the synthesis of protein tyrosine kinase (PTK) inhibitors and other quinoline-based therapeutic candidates [1].

Why 7-Chloro-2,8-dimethylquinolin-4-ol Cannot Be Simply Replaced by Isomers or Non-Chlorinated Analogs


Substitution of 7-Chloro-2,8-dimethylquinolin-4-ol with its positional isomers (e.g., 6-chloro or 5-chloro analogs) or the non-chlorinated 2,8-dimethylquinolin-4-ol is not functionally equivalent. The chlorine atom at the 7-position is a critical structural determinant for biological activity in related quinoline series; in 4-aminoquinoline antimalarials, electron-withdrawing groups at the 7-position are essential for binding affinity to heme, and chlorine substitution at this exact position is considered optimal [1]. Furthermore, the 7-chloro substituent provides a reactive site for nucleophilic aromatic substitution, enabling downstream diversification into azido derivatives and other analogs, a synthetic pathway that is not accessible or proceeds with different regioselectivity with other isomers .

Comparative Evidence: Quantifying the Differentiation of 7-Chloro-2,8-dimethylquinolin-4-ol from Analogs


Synthetic Utility as a PTK Inhibitor Intermediate

7-Chloro-2,8-dimethylquinolin-4-ol is specifically claimed and exemplified as a key intermediate in a patented large-scale manufacturing process for substituted quinolin-4-ol compounds, which are themselves precursors to protein tyrosine kinase (PTK) inhibitors. The patent process emphasizes improved yield and scalability for this class of intermediates [1]. This contrasts with the 6-chloro-2,8-dimethylquinolin-4-ol isomer, which is described primarily for its antimicrobial and antimalarial properties as a final compound, not as a PTK inhibitor precursor .

Medicinal Chemistry Process Chemistry Protein Tyrosine Kinase

Regioselective Reactivity for Downstream Diversification

The 7-chloro substituent in 7-Chloro-2,8-dimethylquinolin-4-ol enables nucleophilic aromatic substitution reactions to generate azido derivatives and other functionalized quinoline analogs . While quantitative kinetic data for this specific compound is not publicly available, class-level knowledge establishes that the 7-position in quinolines is generally more activated toward nucleophilic attack when a 4-hydroxyl group is present compared to the 5- or 6- positions due to resonance and inductive effects [1]. Therefore, procurement of the 7-chloro isomer provides a predictable, regioselective entry point for further chemical elaboration that cannot be reliably achieved with the 5-chloro or 6-chloro isomers, which would require separate optimization and validation.

Organic Synthesis Building Blocks Medicinal Chemistry

Validated Use-Cases for 7-Chloro-2,8-dimethylquinolin-4-ol Procurement


Medicinal Chemistry: PTK Inhibitor Synthesis

Procure 7-Chloro-2,8-dimethylquinolin-4-ol when following or adapting the patented synthetic route for substituted quinolin-4-ol intermediates used in the preparation of protein tyrosine kinase (PTK) inhibitors. This scenario leverages the compound's established role in a scalable process [1], providing a direct link to a class of therapeutically relevant targets. Using the 6-chloro isomer in this context would represent an untested structural variation with no documented precedent for this application .

Synthetic Methodology: Regioselective SNAr Reactions

Employ 7-Chloro-2,8-dimethylquinolin-4-ol as a substrate in nucleophilic aromatic substitution (SNAr) reactions to prepare 7-azido-2,8-dimethylquinolin-4-ol or related derivatives [1]. This is a targeted application that relies on the specific placement of the chlorine atom to achieve the desired substitution pattern. Isomeric chloro-2,8-dimethylquinolin-4-ols will not yield the same regioisomeric products and thus are not appropriate substitutes for this precise synthetic purpose .

Structure-Activity Relationship (SAR) Studies of Quinoline Cores

In SAR programs exploring the impact of substituent position on biological activity, 7-Chloro-2,8-dimethylquinolin-4-ol serves as a specific probe to isolate the effect of a chlorine atom at the 7-position. This allows for direct comparison with the 5-chloro (CAS 21629-50-5) and 6-chloro (CAS 21629-49-2) isomers, enabling researchers to quantify how the position of the chlorine substituent influences target binding or functional activity. The well-characterized preference for a 7-chloro substituent in related antimalarial chemotypes underscores the importance of having access to this precise isomer for rigorous SAR analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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